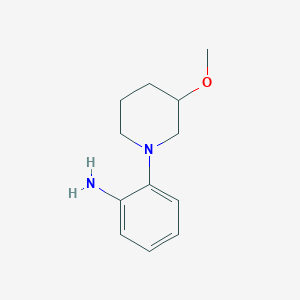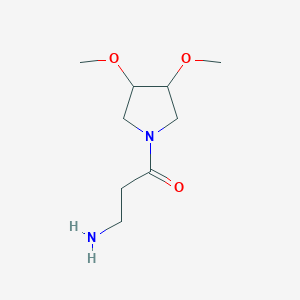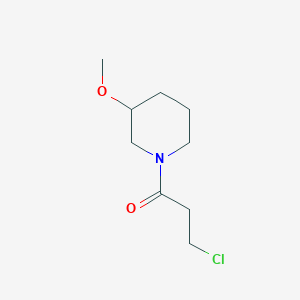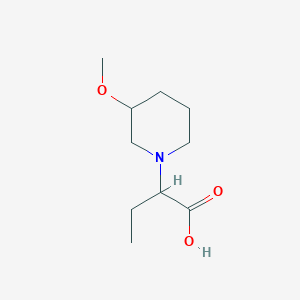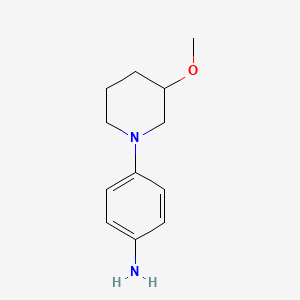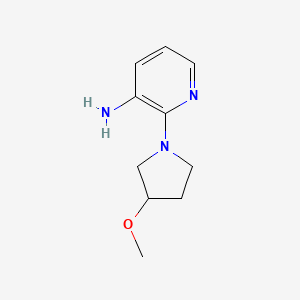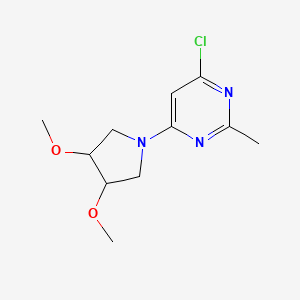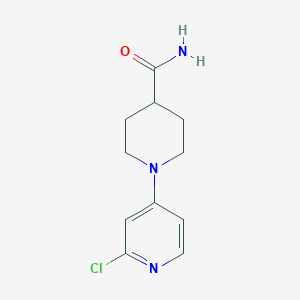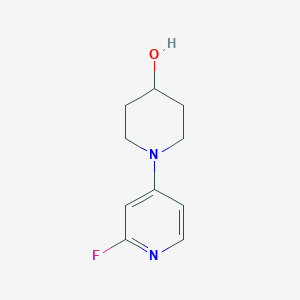
1-(2-Fluoropyridin-4-yl)piperidin-4-ol
Übersicht
Beschreibung
The compound “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is a versatile material used extensively in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . Its unique properties make it suitable for various applications including drug discovery, organic synthesis, and medicinal chemistry.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The methods of synthesis of fluoropyridines, including this compound, have been discussed in several scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FN2O. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
1-(2-Fluoropyridin-4-yl)piperidin-4-ol: ist ein wertvoller Baustein in der pharmazeutischen Chemie. Seine Struktur begünstigt die Bindung an verschiedene biologische Zielmoleküle aufgrund des Vorhandenseins sowohl eines Piperidinrings als auch einer Fluoropyridin-Einheit . Diese Verbindung kann verwendet werden, um neuartige Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen. So wurden beispielsweise Derivate dieser Verbindung hinsichtlich ihres Potenzials als HIV-Behandlungen untersucht, wobei sie möglicherweise als CCR5-Antagonisten fungieren .
Synthese von Piperidinderivaten
Piperidinderivate sind in zahlreichen Arzneimitteln weit verbreitet. Die fragliche Verbindung kann verschiedenen chemischen Reaktionen unterzogen werden, um eine Vielzahl von Piperidinderivaten zu erzeugen, die dann auf pharmakologische Aktivitäten untersucht werden. Diese Derivate könnten zur Entdeckung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führen .
Malariaforschung
Verbindungen, die strukturell mit This compound verwandt sind, wurden auf ihre antimalariellen Eigenschaften untersucht. Insbesondere zeigten sie eine hohe Selektivität und Aktivität gegen resistente Stämme von Plasmodium falciparum, dem Parasiten, der für Malaria verantwortlich ist. Dies deutet darauf hin, dass die weitere Erforschung dieser Verbindung zur Entwicklung neuer antimalarieller Wirkstoffe beitragen könnte .
Organische Synthese
In der organischen Synthese dient This compound als vielseitiges Zwischenprodukt. Es kann an Mehrkomponentenreaktionen, Cyclisierungs- und Annellierungsprozessen teilnehmen, um komplexe organische Moleküle zu erzeugen. Diese Reaktionen sind entscheidend für die Synthese von Naturprodukten und anderen biologisch aktiven Verbindungen .
Wirkmechanismus
Target of Action
The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .
Zukünftige Richtungen
Piperidines and their derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-4-ol”, continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)
